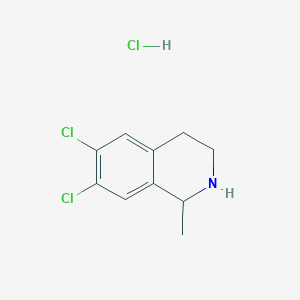![molecular formula C20H14S2 B1459256 2,8-Dimetilanthra[2,3-b:7,6-b']ditiofeno CAS No. 1392416-39-5](/img/structure/B1459256.png)
2,8-Dimetilanthra[2,3-b:7,6-b']ditiofeno
Descripción general
Descripción
2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene (purified by sublimation) is an organic compound with the molecular formula C20H14S2. It is a derivative of anthradithiophene, characterized by the presence of two methyl groups at the 2 and 8 positions of the anthracene core, and two thiophene rings fused to the anthracene. This compound is known for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) due to its stable p-type semiconductor properties .
Aplicaciones Científicas De Investigación
2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene has several scientific research applications:
Organic Electronics: It is widely used in the fabrication of organic field-effect transistors (OFETs) due to its stable p-type semiconductor properties.
Photovoltaics: The compound is explored for use in organic photovoltaic cells (OPVs) as an active layer material.
Sensors: Its electronic properties make it suitable for use in chemical sensors and biosensors.
Material Science: Research in material science utilizes this compound for developing new organic semiconductors with enhanced performance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthracene derivatives.
Functionalization: The anthracene core is functionalized with thiophene rings through a series of reactions, including bromination and subsequent coupling reactions.
Industrial Production Methods
Industrial production of 2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is purified by sublimation, a process that involves heating the solid compound to convert it directly into vapor, which then condenses back into a purified solid form .
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Mecanismo De Acción
The mechanism by which 2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene exerts its effects is primarily through its electronic properties. The compound has a high hole mobility, making it an efficient p-type semiconductor. The molecular targets include the active layers in OFETs and OPVs, where it facilitates charge transport. The pathways involved include the formation of π-π stacking interactions, which enhance the charge carrier mobility .
Comparación Con Compuestos Similares
Similar Compounds
- Bis 1benzothieno[2,3-d:2′,3′-d′]anthra[1,2-b:5,6-b′]dithiophene (BBTADT) : Contains benzothiophene rings instead of thiophene rings .
- Anthra[2,3-b:6,7-b′]-difuran (ADF) : Contains furan rings instead of thiophene rings .
Anthradithiophene (ADT): Lacks the methyl groups at the 2 and 8 positions.
Uniqueness
2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene is unique due to the presence of methyl groups at the 2 and 8 positions, which enhance its solubility and processability. This modification also improves its electronic properties, making it a more efficient semiconductor compared to its non-methylated counterparts .
Propiedades
IUPAC Name |
7,17-dimethyl-6,18-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,16,19-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S2/c1-11-3-17-7-13-5-14-8-18-4-12(2)22-20(18)10-16(14)6-15(13)9-19(17)21-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJKBPBSELKJQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC4=C(C=C3C=C2S1)C=C5C(=C4)C=C(S5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)


![4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1459183.png)



![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)

